Gefitinib N-Oxide - 847949-51-3

Gefitinib N-Oxide

Catalog Number: EVT-1477891
CAS Number: 847949-51-3
Molecular Formula: C22H24ClFN4O4
Molecular Weight: 462.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib N-oxide is a metabolite of Gefitinib, an anticancer drug used to treat non-small cell lung cancer. [] It is formed through oxidative stress. [] Gefitinib N-oxide is often studied as an impurity in Gefitinib synthesis and as a marker for the drug's metabolism and disposition in the body. [, ]

Synthesis Analysis

While the provided abstracts do not delve into specific synthesis methods for Gefitinib N-oxide, they suggest its formation through oxidative stress during Gefitinib synthesis. [] This implies that oxidizing agents may be employed in its synthesis.

Applications
  • 7.1. Impurity Profiling and Drug Development: Gefitinib N-oxide is a crucial analyte in impurity profiling during Gefitinib synthesis. [] Its presence and levels are monitored to ensure the quality and safety of the drug. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed for this purpose. [] Understanding its formation and properties can help optimize Gefitinib synthesis and purification.
  • 7.2. Pharmacokinetic Studies: Research suggests that studying the disposition of Gefitinib N-oxide, alongside other metabolites like sorafenib-glucuronide, can be crucial in understanding the role of transporters like OATP1B1 and OATP1B3 in drug elimination and metabolism. [] This information is valuable for understanding drug interactions and individual variations in drug response.

Gefitinib

Compound Description: Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) is an anticancer drug that acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) [, , , , , , ]. It is used in the treatment of non-small cell lung cancer (NSCLC), particularly in cases with EGFR-sensitizing mutations [, ].

Relevance: Gefitinib is the parent compound of gefitinib N-oxide. Gefitinib N-oxide is a degradation product of gefitinib formed during oxidative stress []. The structural difference lies in the oxidation of the nitrogen atom in the quinazoline ring of gefitinib to form the N-oxide in gefitinib N-oxide.

Nogalamycin N-Oxide

Compound Description: Nogalamycin N-oxide (NSC116555) is identified as a potent anti-cancer compound against non-small-cell lung cancer cells []. It exhibits cytotoxic effects against the A549 cell line with higher potency than gefitinib []. Mechanistically, it induces apoptosis in a dose-dependent manner [].

Relevance: Nogalamycin N-oxide, similar to gefitinib, demonstrates potential as an anti-cancer agent, particularly against NSCLC []. While their structures differ significantly, both compounds exhibit inhibitory activity against EGFR-tyrosine kinase [].

Sorafenib

Compound Description: Sorafenib is a tyrosine kinase inhibitor (TKI) that undergoes extensive hepatic metabolism [, ]. It is primarily metabolized by the liver, and its transport into hepatocytes is mediated by solute carriers OATP1B1 and OATP1B3 [, ].

Relevance: Sorafenib, like gefitinib, belongs to the tyrosine kinase inhibitor class of drugs [, ]. Both compounds undergo significant hepatic metabolism, highlighting their shared metabolic pathways [, ].

Sorafenib-Glucuronide

Compound Description: Sorafenib-glucuronide is a glucuronic acid metabolite of sorafenib, generated during the drug's metabolism [, ]. The formation and elimination of this metabolite are significantly influenced by the solute carriers OATP1B1 and OATP1B3 [, ].

Relevance: The research on sorafenib-glucuronide highlights the importance of solute carriers like OATP1B1 and OATP1B3 in the metabolism and elimination of drugs, including potentially gefitinib N-oxide [, ]. Both sorafenib-glucuronide and gefitinib N-oxide are metabolites of their respective parent compounds, potentially suggesting shared metabolic pathways.

Trimethylamine N-oxide (TMAO)

Compound Description: Trimethylamine N-oxide (TMAO) is a gut microbiota-dependent metabolite formed from dietary precursors like choline, L-carnitine, and phosphatidylcholine [, , , , , , , , , , , , , , , , , , , ]. Elevated levels of TMAO have been associated with an increased risk of various diseases, including cardiovascular disease, kidney disease, and metabolic syndrome [, , , , , , , , , , , , , , , , , , , ].

4-Nitroquinoline-1-oxide (NQO)

Compound Description: 4-Nitroquinoline-1-oxide (NQO) is a potent carcinogen used to induce oral squamous cell carcinoma in rats []. This model is used to study oral carcinogenesis and evaluate the chemopreventive potential of drugs [].

Relevance: The use of NQO in inducing oral cancer in rats provides a model for studying cancer development and the potential of drugs like gefitinib in cancer prevention []. Although structurally different from gefitinib N-oxide, the research using NQO offers insights into cancer biology and potential therapeutic interventions.

Properties

CAS Number

847949-51-3

Product Name

Gefitinib N-Oxide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine

Molecular Formula

C22H24ClFN4O4

Molecular Weight

462.91

InChI

InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-]

Synonyms

Gefitinib Morpholine N-oxide; N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine; 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.